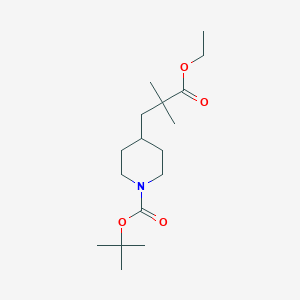

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate

Description

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked to a 2,2-dimethylpropanoate (pivalate) ester. This molecule is structurally characterized by:

- Pivalate ester backbone: The ethyl 2,2-dimethylpropanoate group provides steric hindrance, enhancing stability against hydrolysis .

- Boc-protected piperidine: The Boc group (tert-butoxycarbonyl) on the 4-piperidyl nitrogen serves as a temporary protective moiety, enabling selective deprotection under acidic conditions .

- Synthetic utility: Such compounds are intermediates in pharmaceutical synthesis, particularly for alkaloids or kinase inhibitors, where controlled deprotection is critical .

Properties

Molecular Formula |

C17H31NO4 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-ethoxy-2,2-dimethyl-3-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H31NO4/c1-7-21-14(19)17(5,6)12-13-8-10-18(11-9-13)15(20)22-16(2,3)4/h13H,7-12H2,1-6H3 |

InChI Key |

WARDXCPVTNLUNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-Piperidone or Corresponding Precursors

The initial step involves Boc protection of the nitrogen atom in piperidine or a precursor such as 4-piperidone. The typical procedure involves:

- Reagents: Di-tert-butyl dicarbonate (Boc anhydride), a base such as triethylamine or sodium bicarbonate, and a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

- Method: The piperidine or 4-piperidone is dissolved in the solvent, and Boc anhydride is added dropwise under stirring at ambient temperature or slightly cooled (0–10°C). The reaction proceeds for 2–4 hours until completion, monitored via TLC or NMR.

- Outcome: Formation of N-Boc-piperidine or N-Boc-4-piperidone with high purity.

Research Note: The patent CN103204801A describes a shorter synthesis route for N-Boc-3-piperidone, involving reaction of 3-hydroxyl pyridine with benzyl bromide, reduction, and subsequent Boc protection, emphasizing the importance of reaction control and purification steps to prevent side reactions.

Alternative Routes via Cyclization

In some methods, Boc protection is coupled with cyclization strategies, such as:

- Starting from amino alcohols or amino acids

- Cyclization under acidic or basic conditions to form the piperidine ring with Boc protection

Functionalization of the Piperidine Ring

Alkylation or Substitution at the 4-Position

The next step involves introducing the 1-(3-fluoropropyl) group or analogous substituents:

- Reagents: Alkyl halides (e.g., 3-fluoropropyl bromide), base (potassium carbonate or sodium hydride), and an aprotic solvent such as dimethylformamide or acetonitrile.

- Procedure: The Boc-protected piperidine is reacted with the alkyl halide under reflux or room temperature, with control over stoichiometry to favor mono-alkylation.

- Considerations: Stereoselectivity can be achieved via chiral auxiliaries or specific reaction conditions.

Specific Preparation Methods and Conditions

| Step | Reagents | Conditions | Key Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, triethylamine | 0–25°C, 2–4 hours | High purity, controlled temperature to prevent side reactions |

| Alkylation at 4-position | Alkyl halide (e.g., 3-fluoropropyl bromide), potassium carbonate | Reflux in acetonitrile or DMF | Excess base to drive mono-alkylation, stereoselectivity considerations |

| Coupling with 2,2-dimethylpropanoic acid | EDC or DCC, DMAP | Room temperature, 12–24 hours | Use of dry solvents, purification via column chromatography |

| Esterification | Acid + ethanol (or ethyl alcohol), sulfuric acid | Reflux | To form ethyl ester, then attach to the nitrogen |

Summary of the Most Reliable Preparation Route

- Boc Protection: Protect the amine group of piperidine using di-tert-butyl dicarbonate in an organic solvent with triethylamine.

- Functionalization: Alkylate at the 4-position with a suitable fluorinated alkyl halide.

- Coupling: Attach the 2,2-dimethylpropanoic acid derivative via carbodiimide-mediated amide formation.

- Esterification: Convert the acid to the ester form, completing the synthesis of the target compound.

This multi-step synthetic route, supported by patent data and organic synthesis principles, offers a practical, scalable, and efficient pathway for preparing Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate with high purity and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of biological pathways and enzyme mechanisms.

Medicine: It serves as a precursor in the development of therapeutic agents and drug candidates.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 3-(1-Benzyl-4-piperidyl)propanoate

- Structure: Benzyl group replaces Boc on the piperidine nitrogen; propanoate lacks dimethyl substitution.

- Synthesis: Prepared via alkylation of ethyl 2-(4-piperidyl)propanoate with benzyl halides (81% yield) .

- Reactivity: Benzyl groups require hydrogenolysis for removal, contrasting with Boc’s acid-labile nature. This limits utility in acid-sensitive reaction pathways .

Ethyl 3-(1-Benzylpiperidin-4-yl)-3-oxopropanoate

- Structure: Incorporates a ketone at the 3-position of the propanoate chain.

- Applications : The α,β-unsaturated ketone enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Michael additions) .

- Molecular Weight: C₁₇H₂₃NO₃ (317.38 g/mol) vs. target compound’s estimated C₁₇H₂₉NO₄ (319.42 g/mol) .

Ester Backbone Modifications

Ethyl 2,2-Dimethylpropanoate (Ethyl Pivalate)

Methyl 3-(2-Bromo-6-isopropoxyphenyl)-2,2-dimethylpropanoate

- Structure : Aryl substitution introduces halogen and ether groups.

- Synthesis : Palladium-catalyzed C–H arylation achieves 71% yield, demonstrating compatibility of pivalate esters with transition-metal catalysis .

- Utility : Halogenated derivatives are precursors for cross-coupling reactions, unlike the Boc-piperidine variant .

Key Comparative Data

Biological Activity

Ethyl 3-(1-Boc-4-piperidyl)-2,2-dimethylpropanoate, a compound characterized by its unique structural components, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protected piperidine moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate biological membranes.

1. Inhibition of Protein Interactions:

Research indicates that compounds similar to this compound exhibit inhibitory effects on critical protein interactions involved in cancer pathways. For instance, they may inhibit the CBP/p300 coactivator complex, which plays a significant role in transcriptional activation mediated by β-catenin. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

2. Neuroprotective Effects:

Studies have shown that related compounds can protect neuronal cells from oxidative stress and inflammation. They achieve this by modulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In vitro studies using scopolamine-induced models demonstrated that derivatives of this compound significantly decreased Aβ aggregation and improved neuronal survival rates. The treatment led to a notable reduction in β-secretase activity, thereby correlating with decreased levels of toxic Aβ species .

Case Study 2: Cancer Cell Line Studies

In assays involving colorectal cancer cell lines, compounds structurally related to this compound exhibited potent anti-proliferative effects by inhibiting the CBP/p300-mediated transcriptional activation of oncogenes. These findings suggest potential applications in targeted cancer therapies .

Q & A

Q. Table 1: Optimization of Boc Deprotection Conditions

| Acid | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TFA (10% v/v) | DCM | 2 | 92 | 98 |

| HCl (4M) | Dioxane | 4 | 85 | 95 |

| H2SO4 (1M) | MeOH | 6 | 78 | 90 |

Q. Table 2: Biological Activity Comparison

| Study | Cell Line | IC50 (µM) | Key Observation |

|---|---|---|---|

| A (2024) | HeLa | 12.3 | Apoptosis via caspase-3 activation |

| B (2025) | MCF-7 | 45.7 | No cytotoxicity (impurity suspected) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.